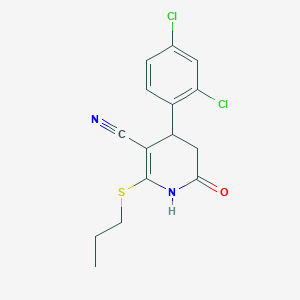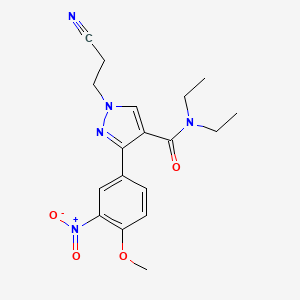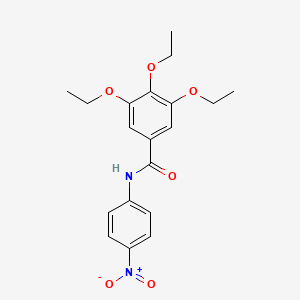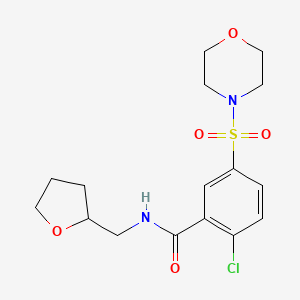![molecular formula C14H18N2O4 B5203161 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine, also known as DMNPE-caged compound, is a commonly used photoactivatable molecule in scientific research. This compound is a derivative of morpholine and is widely used for studying biological processes, including neurotransmitter release, protein-protein interactions, and ion channel function.
Mechanism of Action
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound works by releasing the caged molecule upon exposure to light. The nitrophenyl group on the morpholine ring absorbs light at a specific wavelength, causing it to break apart and release the caged molecule. This mechanism allows researchers to control the timing and location of the release, making it a powerful tool for studying biological processes.
Biochemical and Physiological Effects
This compound compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is considered to be biologically inert and does not interfere with normal cellular processes. However, it is important to note that the caged molecule released by this compound compound may have biological effects, depending on the specific molecule being released.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in lab experiments include its high specificity, low toxicity, and ability to control the timing and location of release. This compound is also relatively easy to use and can be incorporated into a variety of experimental setups. The limitations of this compound compound include its cost, the need for specialized equipment to activate the compound, and the potential for the released molecule to have biological effects.
Future Directions
There are many future directions for the use of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in scientific research. One direction is the development of new caged molecules that can be released by this compound compound, allowing for the study of a wider range of biological processes. Another direction is the optimization of the activation wavelength for this compound compound, which could improve its specificity and reduce potential side effects. Additionally, the use of this compound compound in optogenetics is an area of active research, with potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound involves the reaction of 2-nitrobenzaldehyde with morpholine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2,6-dimethylphenylacetyl chloride to obtain this compound compound. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound compound.
Scientific Research Applications
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound is widely used in scientific research as a photoactivatable molecule. This compound can be activated by light, which allows researchers to control the timing and location of its release. This compound compound has been used to study a variety of biological processes, including neurotransmitter release, protein-protein interactions, and ion channel function. It has also been used in optogenetics, a technique that uses light to control the activity of specific cells in living organisms.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-8-15(9-11(2)20-10)14(17)7-12-5-3-4-6-13(12)16(18)19/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSKBCPNYHYFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)



![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)


